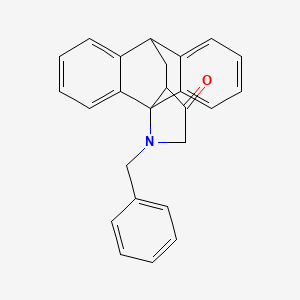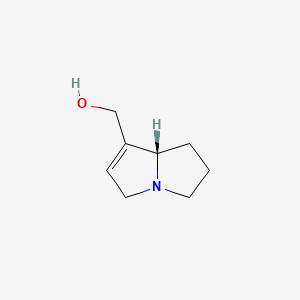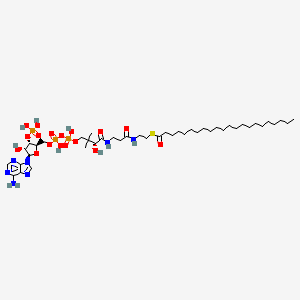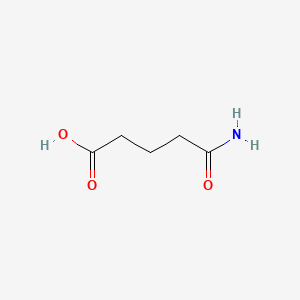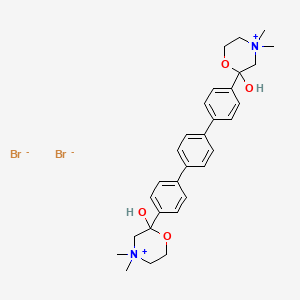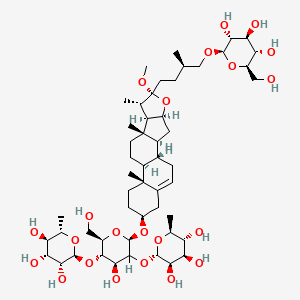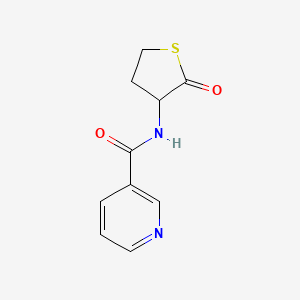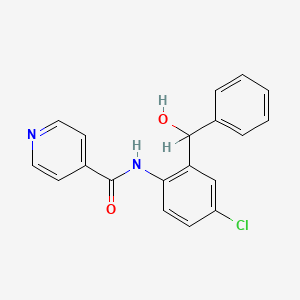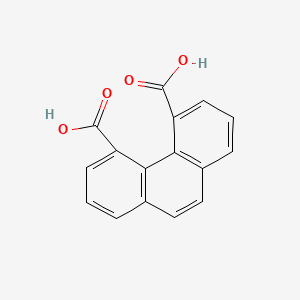
4,5-菲咯啉二甲酸
描述
Synthesis Analysis
The synthesis of compounds related to 4,5-phenanthrenedicarboxylic acid involves complex organic reactions, often utilizing carboxylic acids as key intermediates. For example, the self-assembly of diorganotin(IV) oxides with pyridinedicarboxylic acid leads to polymeric and macrocyclic structures, demonstrating the influence of substituents and solvents on the supramolecular structure of these compounds (García-Zarracino & Höpfl, 2005).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 4,5-phenanthrenedicarboxylic acid reveals a diverse range of supramolecular arrangements, from loosely bound discrete molecules to more complex 3D hydrogen-bonded and polymeric coordination structures. The presence of channels or cavities within these structures is also noted, indicating potential for molecular aggregation and capsule formation through hydrogen bonding interactions (García-Zarracino & Höpfl, 2005).
Chemical Reactions and Properties
Chemical reactions involving 4,5-phenanthrenedicarboxylic acid derivatives often include coordination with metal ions, leading to the formation of complex structures with varying coordination modes. These reactions highlight the potential of these compounds in the field of coordination and supramolecular chemistry, with applications in medicinal and drug synthesis, as well as in the development of metal-organic frameworks (Dirersa, 2017).
科学研究应用
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)
- Scientific Field: Environmental Microbiology
- Application Summary: 4,5-Phenanthrenedicarboxylic acid is a key intermediate in the biodegradation of pyrene, a type of PAH, by certain bacteria . These bacteria can utilize naphthalene, phenanthrene, anthracene, fluoranthene, and pyrene as sole carbon sources .
- Methods and Procedures: The bacteria strains PyB-6 and PyB-10 were found to degrade pyrene at temperatures between 27-37°C and pH between 5-8 . They degraded 50 mg/L of pyrene within 15 days, and 75.5% and 98.9% of 100 mg/L pyrene in 27 days, respectively .
- Results and Outcomes: The degradation of 4,5-Phenanthrenedicarboxylic acid was branched to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway, both of which played important roles in pyrene degradation .
Chlorination Reactions in Water Treatment
- Scientific Field: Environmental Chemistry
- Application Summary: 4,5-Phenanthrenedicarboxylic acid is a product of the aqueous chlorination reactions of certain PAHs . These reactions occur in water treatment facilities and are important for understanding the formation of potentially harmful byproducts .
- Methods and Procedures: The specific methods and procedures for this application were not detailed in the source .
- Results and Outcomes: The specific results and outcomes for this application were not detailed in the source .
Isolation and Characterization of Pyrene-Degrading Bacteria
- Scientific Field: Microbial Biodegradation
- Application Summary: 4,5-Phenanthrenedicarboxylic acid is a key intermediate in the degradation of pyrene by certain bacteria strains . These bacteria can utilize various polycyclic aromatic hydrocarbons (PAHs) as sole carbon sources .
- Methods and Procedures: The bacteria strains PyB-6 and PyB-10 were found to degrade pyrene at temperatures between 27-37°C and pH between 5-8 . They degraded 50 mg/L of pyrene within 15 days, and 75.5% and 98.9% of 100 mg/L pyrene in 27 days, respectively .
- Results and Outcomes: The degradation of 4,5-Phenanthrenedicarboxylic acid was branched to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway, both of which played important roles in pyrene degradation .
Synthesis of Sterically Hindered 4,5-Diarylphenanthrenes
- Scientific Field: Organic Chemistry
- Application Summary: 4,5-Phenanthrenedicarboxylic acid is used in the synthesis of sterically hindered 4,5-diarylphenanthrenes . These compounds display augmented backbone helicity .
- Methods and Procedures: The specific methods and procedures for this application were not detailed in the source .
- Results and Outcomes: The specific results and outcomes for this application were not detailed in the source .
Isolation and Characterization of Pyrene-Degrading Bacteria
- Scientific Field: Microbial Biodegradation
- Application Summary: 4,5-Phenanthrenedicarboxylic acid is a key intermediate in the degradation of pyrene by certain bacteria strains . These bacteria can utilize various polycyclic aromatic hydrocarbons (PAHs) as sole carbon sources .
- Methods and Procedures: The bacteria strains PyB-6 and PyB-10 were found to degrade pyrene at temperatures between 27-37°C and pH between 5-8 . They degraded 50 mg/L of pyrene within 15 days, and 75.5% and 98.9% of 100 mg/L pyrene in 27 days, respectively .
- Results and Outcomes: The degradation of 4,5-Phenanthrenedicarboxylic acid was branched to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway, both of which played important roles in pyrene degradation .
Synthesis of Sterically Hindered 4,5-Diarylphenanthrenes
- Scientific Field: Organic Chemistry
- Application Summary: 4,5-Phenanthrenedicarboxylic acid is used in the synthesis of sterically hindered 4,5-diarylphenanthrenes . These compounds display augmented backbone helicity .
- Methods and Procedures: The specific methods and procedures for this application were not detailed in the source .
- Results and Outcomes: The specific results and outcomes for this application were not detailed in the source .
属性
IUPAC Name |
phenanthrene-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGXPRCIICFJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203055 | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Phenanthrenedicarboxylic acid | |
CAS RN |
5462-82-8 | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)
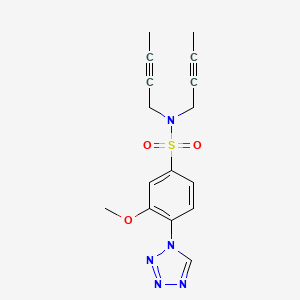
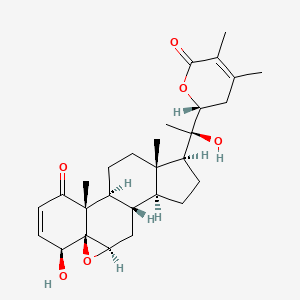
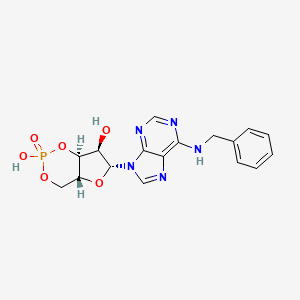
![(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B1213330.png)
